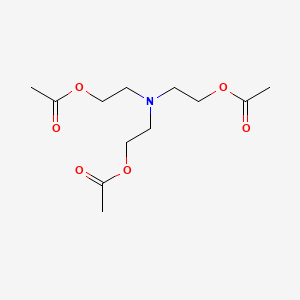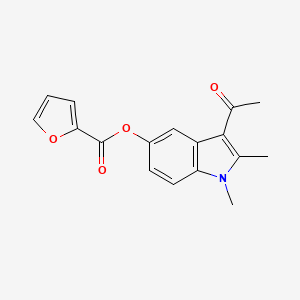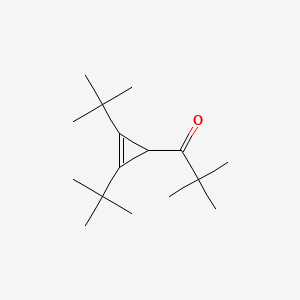
1,2-Di-tert-butyl-3-pivaloylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-tert-butyl-3-pivaloylcyclopropene is a unique organic compound known for its distinctive structure and properties. It is characterized by the presence of two tert-butyl groups and a pivaloyl group attached to a cyclopropene ring. This compound has garnered interest in various fields of scientific research due to its stability and reactivity.
準備方法
The synthesis of 1,2-Di-tert-butyl-3-pivaloylcyclopropene typically involves the reaction of tert-butylacetylene with pivaloyl chloride in the presence of a strong base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,2-Di-tert-butyl-3-pivaloylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2-Di-tert-butyl-3-pivaloylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of 1,2-Di-tert-butyl-3-pivaloylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The tert-butyl and pivaloyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic attack and electrophilic addition reactions.
類似化合物との比較
1,2-Di-tert-butyl-3-pivaloylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Di-tert-butylcyclopropene: Lacks the pivaloyl group, resulting in different reactivity and applications.
3-Pivaloylcyclopropene: Lacks the tert-butyl groups, affecting its stability and chemical behavior.
1,2-Di-tert-butyl-3-acetylcyclopropene: Similar structure but with an acetyl group instead of a pivaloyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butyl and pivaloyl groups, which confer specific properties and reactivity patterns.
特性
CAS番号 |
35606-06-5 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
1-(2,3-ditert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H28O/c1-14(2,3)11-10(12(11)15(4,5)6)13(17)16(7,8)9/h10H,1-9H3 |
InChIキー |
SBJOZYNYYAHDOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C1C(=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)

![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
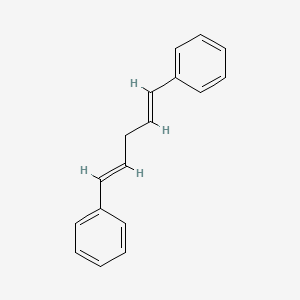
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
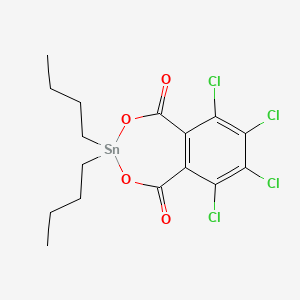

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
